molecular formula C11H16N2O4S B2966922 Tert-butyl 2-amino-4-aminosulfonylbenzoate CAS No. 889856-25-1

Tert-butyl 2-amino-4-aminosulfonylbenzoate

Cat. No.: B2966922
CAS No.: 889856-25-1
M. Wt: 272.32
InChI Key: MYSYCNWLXDAVCE-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-aminosulfonylbenzoate is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32. The purity is usually 95%.
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Biological Activity

Tert-butyl 2-amino-4-aminosulfonylbenzoate, also known as Compound S67, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₅N₃O₄S
  • Molecular Weight : 273.32 g/mol

The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity is often assessed using various in vitro assays, such as DPPH and FRAP assays, which measure the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals.

2. Cytotoxic Effects

Cytotoxicity assays have been employed to evaluate the effects of this compound on various cell lines. In one study, related sulfonamide derivatives were found to inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties. The mechanism of action may involve induction of apoptosis or inhibition of specific signaling pathways.

3. Gastroprotective Effects

A study focused on ethyl derivatives of similar compounds reported gastroprotective effects attributed to enhanced mucus secretion and increased gastric pH levels. These findings suggest that this compound may also offer protective benefits against gastric mucosal lesions by promoting mucosal integrity and reducing oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar sulfonamide compounds have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play critical roles in various physiological processes.
  • Modulation of Inflammatory Responses : By affecting cytokine release and inflammatory pathways, these compounds may reduce inflammation, making them candidates for treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Study on Ethyl Derivative Demonstrated antioxidant activity through DPPH and FRAP assays; cytotoxic effects with IC50 > 100 µg/mL in WRL68 cell line; gastroprotective effects noted in rat models .
In Silico Studies Identified potential inhibitory effects on acetylcholinesterase; suggested structure-activity relationships for further development .
Patent Literature Describes the synthesis and potential applications in treating various conditions like hypertension and inflammation .

Properties

IUPAC Name

tert-butyl 2-amino-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)8-5-4-7(6-9(8)12)18(13,15)16/h4-6H,12H2,1-3H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYCNWLXDAVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate (5.0 g) in tetrahydrofuran solution (50 ml), 5% palladium carbon (500 mg) was added and the mixture was stirred under hydrogen atmosphere at room temperature for 1 hour. The insoluble compound was filtered out, and the filtrate was concentrated. The residue was diluted with ethyl acetate, then the insoluble compound was again filtered out. The filtrate was concentrated, and the residue was recrystallized from ethyl acetate/hexane to obtain the title compound (2.9 g).
Name
tert-butyl 4-aminosulfonyl-2-(benzyloxycarbonyl)aminobenzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

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